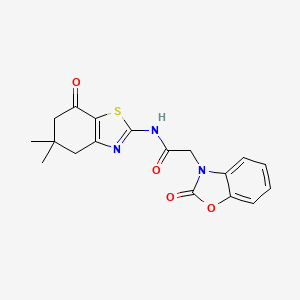

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzo[d]thiazole and benzo[d]oxazole, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-18(2)7-10-15(12(22)8-18)26-16(19-10)20-14(23)9-21-11-5-3-4-6-13(11)25-17(21)24/h3-6H,7-9H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYTFWWFQSMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C4=CC=CC=C4OC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Formation of the benzo[d]oxazole ring: This involves cyclization of suitable precursors, often under dehydrating conditions.

Coupling of the two rings: The two heterocyclic rings are then coupled through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests various medicinal applications due to its potential biological activity. The presence of both benzothiazole and benzoxazole moieties enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and benzoxazole derivatives exhibit antimicrobial properties. These compounds can potentially inhibit the growth of various pathogens through mechanisms that disrupt cellular processes or inhibit enzyme activity.

Anti-inflammatory Properties

In silico studies have shown that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The docking studies suggest that N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide could be a candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of key enzymes involved in metabolic pathways. For example, studies on similar compounds have indicated efficacy against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of diabetes and Alzheimer's disease respectively .

Molecular Docking Studies

Molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. The results indicate promising interactions that warrant further investigation into its pharmacological effects .

Case Studies and Research Findings

Synthesis and Industrial Application

The synthesis of this compound typically involves multi-step reactions under controlled conditions to ensure high yield and purity.

Synthetic Routes

The synthesis generally involves:

- Reaction of appropriate starting materials under specific conditions.

- Purification steps to isolate the desired product.

- Characterization using techniques like NMR and mass spectrometry to confirm the structure.

Industrial Production

For industrial application, methods are optimized for scalability and efficiency using automated systems and continuous flow reactors to enhance production quality.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

- 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

- N-(benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Uniqueness

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to the combination of the benzo[d]thiazole and benzo[d]oxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide (CAS No. 92491-27-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole and benzoxazole moiety. These structural elements are known for their diverse biological activities. The molecular formula of the compound is with a molecular weight of 298.36 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole and benzoxazole exhibit significant anticancer properties. For instance:

- Cytotoxicity : Research has shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values indicating effective dose-response relationships .

Antimicrobial Activity

The benzothiazole and benzoxazole scaffolds are also recognized for their antimicrobial properties:

- Broad Spectrum : Compounds with similar structures have been reported to exhibit activity against bacteria and fungi. For example, studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives is well-documented:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB signaling . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It can interact with various biological receptors leading to altered cellular signaling.

- DNA Intercalation : Some studies suggest that benzothiazole derivatives can intercalate into DNA structures affecting replication and transcription processes.

Study 1: Cytotoxic Evaluation

In a study conducted by Layek et al., the cytotoxic effects of benzoxazole derivatives were evaluated against multiple cancer cell lines. The results demonstrated significant cytotoxicity with derivatives exhibiting enhanced activity due to structural modifications .

Study 2: Antimicrobial Activity

A comparative study highlighted the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of bacteria. The findings revealed that certain modifications in the chemical structure led to improved antibacterial activity .

Q & A

Basic Research: Experimental Design for Synthesis

Q: How can researchers design experiments to synthesize N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide with high purity and yield? A:

- Stepwise Functionalization: Begin with the condensation of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt). Monitor reaction progress via TLC or HPLC .

- Design of Experiments (DoE): Apply statistical methods (e.g., factorial design) to optimize parameters like temperature, solvent polarity, and stoichiometry. This reduces trial-and-error approaches and identifies critical variables .

- Purification Strategies: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .

Basic Research: Analytical Characterization

Q: What analytical methodologies are recommended to confirm the structural identity and purity of this compound? A:

- Spectroscopic Confirmation:

- Purity Assessment: Use HPLC with a C18 column (acetonitrile/water mobile phase) to ensure ≥95% purity. Monitor for byproducts like unreacted starting materials .

Advanced Research: Reaction Optimization

Q: How can computational tools improve the efficiency of reaction condition optimization for this compound? A:

- AI-Driven Simulation: Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like COMSOL Multiphysics integrate AI to predict optimal solvent systems or catalysts .

- Feedback Loops: Combine experimental data with machine learning algorithms to iteratively refine conditions (e.g., reaction time, pH). ICReDD’s methodology demonstrates how computational-experimental feedback reduces development time by 30–50% .

Advanced Research: Data Contradiction Analysis

Q: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values) for this compound? A:

- Comparative Meta-Analysis: Systematically compare experimental variables across studies (e.g., cell lines, assay protocols, solvent/DMSO concentrations). For example, discrepancies in cytotoxicity may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .

- Dose-Response Reproducibility: Replicate assays under standardized conditions (e.g., NIH/3T3 vs. HEK293 cells) and apply Bland-Altman plots to assess inter-lab variability .

Advanced Research: Computational Modeling

Q: What computational strategies are effective for studying molecular interactions between this compound and biological targets? A:

- Molecular Dynamics (MD): Simulate ligand-protein binding using AMBER or GROMACS. Focus on hydrogen bonding between the acetamide group and kinase active sites (e.g., ATP-binding pockets) .

- Docking Studies: Use AutoDock Vina to predict binding affinities. Validate with mutagenesis data (e.g., alanine scanning of target residues) .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How can substituent modifications on the benzothiazole and benzoxazole rings enhance target selectivity? A:

- Electron-Withdrawing Groups: Introduce -NO or -CF to the benzoxazole ring to improve π-stacking with aromatic residues (e.g., tyrosine kinases). Monitor effects on logP and solubility .

- Steric Hindrance: Compare 5,5-dimethyl vs. 5-methyl-5-ethyl substituents on the benzothiazole ring. Molecular volume calculations (e.g., Voronoi tessellation) can predict steric clashes with hydrophobic pockets .

Advanced Research: Stability Profiling

Q: What methodologies assess the compound’s stability under varying pH and temperature conditions? A:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation products via LC-MS .

- Accelerated Stability Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.